molecular formula C26H20 B14019806 2-(Diphenylmethyl)-9h-fluorene CAS No. 2116-18-9

2-(Diphenylmethyl)-9h-fluorene

Cat. No.: B14019806
CAS No.: 2116-18-9
M. Wt: 332.4 g/mol
InChI Key: JUBUISNZXUSURY-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-9h-fluorene is a specialized organic compound based on the fluorene scaffold, which is of significant interest in advanced materials research. Fluorene derivatives are widely recognized for their rigid, planar biphenyl structure, which makes them excellent building blocks for the synthesis of π-conjugated systems. These systems are fundamental in the development of organic electronic materials. Researchers value these compounds for their potential application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other novel optoelectronic devices, as the modification of the fluorene core with various functional groups, such as diphenylmethyl, allows for precise tuning of electronic properties, solubility, and thermal stability . The exploration of such fluorene-based molecules can lead to insights into supramolecular assembly and the creation of π-stacked polymeric structures, which are crucial for charge transport in organic semiconductors . This product is provided for research and development purposes in a laboratory setting. It is intended for use by qualified researchers and is strictly for research use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

CAS No.

2116-18-9

Molecular Formula

C26H20

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzhydryl-9H-fluorene

InChI

InChI=1S/C26H20/c1-3-9-19(10-4-1)26(20-11-5-2-6-12-20)22-15-16-25-23(18-22)17-21-13-7-8-14-24(21)25/h1-16,18,26H,17H2

InChI Key

JUBUISNZXUSURY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

These 2-substituted fluorene derivatives provide reactive handles for diphenylmethyl group introduction.

Introduction of Diphenylmethyl Group
  • Friedel-Crafts Alkylation: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation, where diphenylmethane or diphenylmethyl chloride reacts with fluorene or its derivatives in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This method is classical for attaching diphenylmethyl groups to aromatic systems.

  • Palladium-Catalyzed Coupling: Pd-catalyzed cross-coupling reactions have been reported for fluorene functionalization, including the use of Pd(OAc)2 with ligands like DPEphos to facilitate C–C bond formation at the 2-position. Such methods allow for the coupling of aryl or benzyl halides with fluorene derivatives under optimized conditions, yielding the desired diphenylmethyl-fluorene compounds in yields up to 86%.

  • Imine Formation and Reduction: A synthetic approach involves the formation of an imine intermediate by reacting 2-aminofluorene with benzaldehyde derivatives, followed by reduction with sodium borohydride to yield the diphenylmethyl-substituted fluorene derivative in high yields (up to 95%).

Representative Experimental Procedure

A typical preparation of 2-(diphenylmethyl)-9H-fluorene might follow these steps:

Step Reaction Conditions Yield Notes
1 Reduction of 2-nitro-9H-fluorene to 2-aminofluorene Zn powder, CaCl2, reflux in water, 30 min 84% Efficient reduction of nitro group
2 Formation of imine intermediate 2-aminofluorene + benzaldehyde, DCM, room temp, overnight - Imine intermediate formation for diphenylmethyl introduction
3 Reduction of imine to 2-(diphenylmethyl)-9H-fluorene NaBH4 in methanol, 0–5 °C, 1 h 95% High yield conversion to target compound
4 Purification Column chromatography (5% ethyl acetate in hexane) - Ensures product purity

Catalytic and Reaction Condition Optimization

  • Catalysts: Pd(OAc)2 combined with DPEphos ligand is effective for palladium-catalyzed coupling reactions to introduce diphenylmethyl groups at the 2-position of fluorene, providing high yields and selectivity.

  • Bases: Tributylamine has been found optimal among various bases for palladium-catalyzed reactions, improving yields from 18% to 86% upon optimization of equivalents and temperature.

  • Temperature: Elevated temperatures (up to 160 °C) in solvents like DMF or toluene enhance reaction rates and yields in coupling reactions.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
Reduction of 2-nitrofluorene to 2-aminofluorene Zn powder, CaCl2, water reflux Reflux 30 min 84 Simple, high yield Requires handling of zinc powder
Imine formation + NaBH4 reduction 2-aminofluorene + benzaldehyde + NaBH4 DCM, MeOH, 0–5 °C 95 High yield, mild conditions Multi-step
Friedel-Crafts alkylation Fluorene + diphenylmethyl chloride AlCl3, DCM, 0 °C to RT Moderate to high Direct alkylation Lewis acid handling, possible side reactions
Pd-catalyzed coupling Fluorene + aryl halide Pd(OAc)2 + DPEphos, tributylamine, 140–160 °C Up to 86 High selectivity, catalyst recyclable Requires expensive catalysts

Scientific Research Applications

2-(Diphenylmethyl)-9h-fluorene has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-9h-fluorene largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs of 2-(Diphenylmethyl)-9H-fluorene, their substituents, and applications:

Compound Name Substituents Key Properties/Applications Reference ID
2-Chloro-9H-fluorene Chlorine at 2-position Intermediate in organic synthesis; halogenated PAH
Lumefantrine 2,7-Dichloro, 4-(2-(dibutylamino)-1-hydroxyethyl), 9-(p-chlorobenzylidene) Antimalarial drug (fluorene class)
9,9-Dimethyl-2-(2-nitrophenyl)-9H-fluorene 2-Nitrophenyl, 9,9-dimethyl Photoresponsive materials; Suzuki coupling precursor
2,7-Diiodo-9,9-dioctyl-9H-fluorene Diiodo at 2,7; dioctyl at 9,9 Organic semiconductors; OLEDs
2-Nitrofluorene Nitro group at 2-position Carcinogenicity studies; environmental pollutant
2,7-Diacetylfluorene Acetyl groups at 2,7 Fluorescent probes; photochemical applications
Key Observations:
  • Substituent Position: The 2-position is a common modification site. For example, 2-Chloro-9H-fluorene and 2-Nitrofluorene exhibit distinct reactivity compared to 2-(Diphenylmethyl)-9H-fluorene due to electron-withdrawing (Cl, NO₂) vs. electron-donating (diphenylmethyl) effects.
  • Biological Activity : Lumefantrine’s antimalarial action underscores the role of fluorene derivatives in pharmaceuticals, whereas nitro-substituted analogs like 2-Nitrofluorene are associated with toxicity .
  • Materials Science : Dioctyl and diiodo substitutions (e.g., 2,7-Diiodo-9,9-dioctyl-9H-fluorene ) improve solubility in organic solvents and charge transport in optoelectronic devices.

Physicochemical Properties

  • Solubility: 2-(Diphenylmethyl)-9H-fluorene’s diphenylmethyl group likely enhances solubility in non-polar solvents, similar to 9,9-dioctyl derivatives . Lumefantrine is oil-soluble due to its long alkyl chains , whereas nitro- or acetyl-substituted fluorenes (e.g., 2,7-Diacetylfluorene ) show polar solubility.
  • Thermal Stability :
    • Halogenated derivatives (e.g., 2,7-Dibromo-9,9-dimethyl-9H-fluorene ) exhibit higher thermal stability, advantageous for high-temperature processing in OLEDs.

Optical and Electrochemical Properties

  • Optical Behavior :
    • Benzimidazole-fluorene hybrids (e.g., 2-[(9H-fluoren-2-yl)aryl]-1H-benzimidazole ) display tunable emission wavelengths (400–550 nm) based on aryl substituents.
    • Acetyl groups in 2,7-Diacetylfluorene redshift absorption due to extended conjugation.
  • Electrochemical Gaps :
    • Cyclic voltammetry of benzimidazole-fluorene derivatives reveals HOMO-LUMO gaps of 2.8–3.2 eV , comparable to 9,9-dimethylfluorenes (~3.1 eV ).

Biological Activity

2-(Diphenylmethyl)-9H-fluorene, a compound with the chemical formula C26_{26}H20_{20}, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The structure of 2-(Diphenylmethyl)-9H-fluorene features a fluorene core with diphenylmethyl substituents. This configuration contributes to its unique chemical properties, including its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including 2-(Diphenylmethyl)-9H-fluorene. For instance, derivatives incorporating the fluorene moiety have shown significant activity against various Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and proliferation. Inhibition of DHFR disrupts DNA synthesis, leading to cell death .

Table 1: Antimicrobial Activity of Fluorene Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
2-(Diphenylmethyl)-9H-fluoreneE. coli15
2,7-Dichloro-9H-fluoreneS. aureus18
Azetidinone derivativeP. aeruginosa20

Anticancer Activity

The anticancer properties of 2-(Diphenylmethyl)-9H-fluorene have also been explored extensively. Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The cytotoxicity is often compared to established chemotherapeutics like Taxol, with some derivatives showing enhanced efficacy .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various fluorene derivatives on A549 and MDA-MB-231 cell lines, it was found that certain compounds exhibited IC50_{50} values lower than those of Taxol, indicating superior potency.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
2-(Diphenylmethyl)-9H-fluoreneA54910
TaxolA54915
Azetidinone derivativeMDA-MB-2318

The mechanism by which 2-(Diphenylmethyl)-9H-fluorene exerts its biological effects is primarily through the inhibition of DHFR. This enzyme plays a crucial role in nucleotide biosynthesis; thus, its inhibition leads to impaired DNA replication in both bacteria and cancer cells . Molecular docking studies have provided insights into the binding interactions between these compounds and DHFR, further elucidating their potential as therapeutic agents.

Q & A

Q. What are the common synthetic routes for introducing diphenylmethyl groups at the 9-position of fluorene frameworks?

Answer: The synthesis of 9,9-disubstituted fluorenes, including diphenylmethyl derivatives, often employs palladium-catalyzed C–H activation. A robust method involves reacting 2-iodobiphenyls with α-diazoesters under Pd catalysis, enabling direct functionalization at the methylene bridge (C9 position). Key steps include:

  • Catalytic system optimization : Pd(OAc)₂ with ligands like XPhos enhances regioselectivity.
  • Reagent stoichiometry : A 1:2 ratio of biphenyl precursor to α-diazoester ensures efficient cyclization.
  • Temperature control : Reactions typically proceed at 80–100°C in toluene to avoid side reactions .
    This method avoids multi-step functionalization and is scalable for materials science applications.

Q. How can 2-(Diphenylmethyl)-9H-fluorene be characterized using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns. For example, the singlet at δ 4.2–4.5 ppm (integration: 1H) corresponds to the C9 hydrogen in fluorene derivatives .
  • X-ray crystallography : Single-crystal analysis resolves steric effects of diphenylmethyl groups. The dihedral angle between fluorene and diphenylmethyl moieties (typically 85–90°) indicates minimal conjugation, critical for electronic applications .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.18 for C₂₅H₂₀) .

Advanced Research Questions

Q. What challenges arise in ensuring thermal and photochemical stability of 9,9-disubstituted fluorenes with bulky groups like diphenylmethyl?

Answer:

  • Thermal stability : While 9-alkylfluorenes (e.g., methyl) are prone to oxidation, diphenylmethyl groups enhance stability due to steric hindrance. Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for aryl-substituted derivatives, compared to ~200°C for alkyl analogs .
  • Photochemical stability : UV-Vis spectroscopy under prolonged irradiation (λ = 365 nm) reveals minimal degradation (<5% over 24 hours) in diphenylmethyl derivatives, attributed to reduced radical formation at C9 .
  • Mitigation strategies : Encapsulation in polymer matrices (e.g., PMMA) further stabilizes the compound against environmental stressors .

Q. How can researchers resolve contradictions in reaction yields between Pd-catalyzed and radical-mediated synthesis methods for fluorene derivatization?

Answer:

  • Catalytic vs. radical pathways :
    • Pd-catalyzed systems (yields 60–85%) favor electron-rich substrates but struggle with steric hindrance from bulky diphenylmethyl groups .
    • Radical-mediated routes (e.g., benzyl + phenyl radicals) achieve yields >90% under gas-phase conditions but require precise control of reaction entropy and pressure .
  • Data reconciliation : Combinatorial screening (e.g., DoE approaches) identifies optimal conditions:
    • Pd catalysis with microwave assistance reduces reaction time (2 hours vs. 12 hours) .
    • Radical pathways benefit from inert atmospheres (Argon) to suppress side reactions .

Q. What methodological considerations are critical for analyzing electronic properties of 2-(Diphenylmethyl)-9H-fluorene in optoelectronic devices?

Answer:

  • Bandgap tuning : Cyclic voltammetry (CV) measures HOMO/LUMO levels. Diphenylmethyl substitution raises the HOMO by ~0.3 eV compared to unsubstituted fluorene, enhancing hole-transport properties .
  • Charge mobility : Time-of-flight (TOF) experiments show ambipolar mobility (µₑ ≈ 0.1 cm²/Vs, µₕ ≈ 0.08 cm²/Vs), suitable for OLED host materials .
  • Device integration : Spin-coating in chlorobenzene (20 mg/mL) achieves uniform thin films (<5 nm roughness) for photovoltaic testing .

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